

Lansoprazole Demonstrates Superiority Over Placebo in Alleviating Frequent Nighttime Heartburn

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Compound of Interest

Compound Name: *Lansoprazole*

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A comprehensive review of clinical data highlights the efficacy of lansoprazole in reducing the frequency and severity of nighttime heartburn episodes compared to placebo. This guide provides an in-depth analysis of the supporting experimental evidence, methodologies, and the underlying mechanism of action for researchers, scientists, and drug development professionals.

Lansoprazole, a proton pump inhibitor (PPI), has been shown to be a highly effective treatment for frequent nighttime heartburn, a condition that can significantly impact sleep and overall quality of life.^{[1][2]} Clinical trial data demonstrates that lansoprazole, at doses of both 15 mg and 30 mg, significantly increases the percentage of nights without heartburn compared to a placebo.^{[1][2][3]} The therapeutic benefits of lansoprazole are evident from the first day of treatment and are sustained over a 14-day period.^{[1][2][4]}

Efficacy Data: Lansoprazole vs. Placebo

A pivotal, multicenter, randomized, double-blind, placebo-controlled study provides robust evidence of lansoprazole's efficacy. The key findings from this 14-day trial are summarized below.

Efficacy Endpoint	Lansoprazole 15 mg (n=282-288)	Lansoprazole 30 mg (n=282)	Placebo (n=282)	P-value (vs. Placebo)
Mean Percentage of Night-times Without Heartburn	61.3%	61.7%	47.8%	< 0.0001[1][2]
Mean Percentage of 24-Hour Days Without Heartburn	Not explicitly quantified, but significantly greater than placebo	Significantly greater than placebo	-	< 0.0001[4]
Percentage of Subjects Without Heartburn on Day 1	Significantly greater than placebo	Significantly greater than placebo	-	Statistically Significant[1][2]

Experimental Protocol: A Closer Look at the Methodology

The data presented above is derived from a well-designed clinical trial involving 864 subjects experiencing heartburn on two or more days per week for at least a month.[2][3][5]

Study Design:

- Phase: Phase III[6]
- Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[2][6]
- Duration: The study included a 1-week screening and medication washout period, a 1-week single-blind placebo run-in, a 2-week double-blind treatment phase, and a 1-week placebo follow-up.[4]

Patient Population:

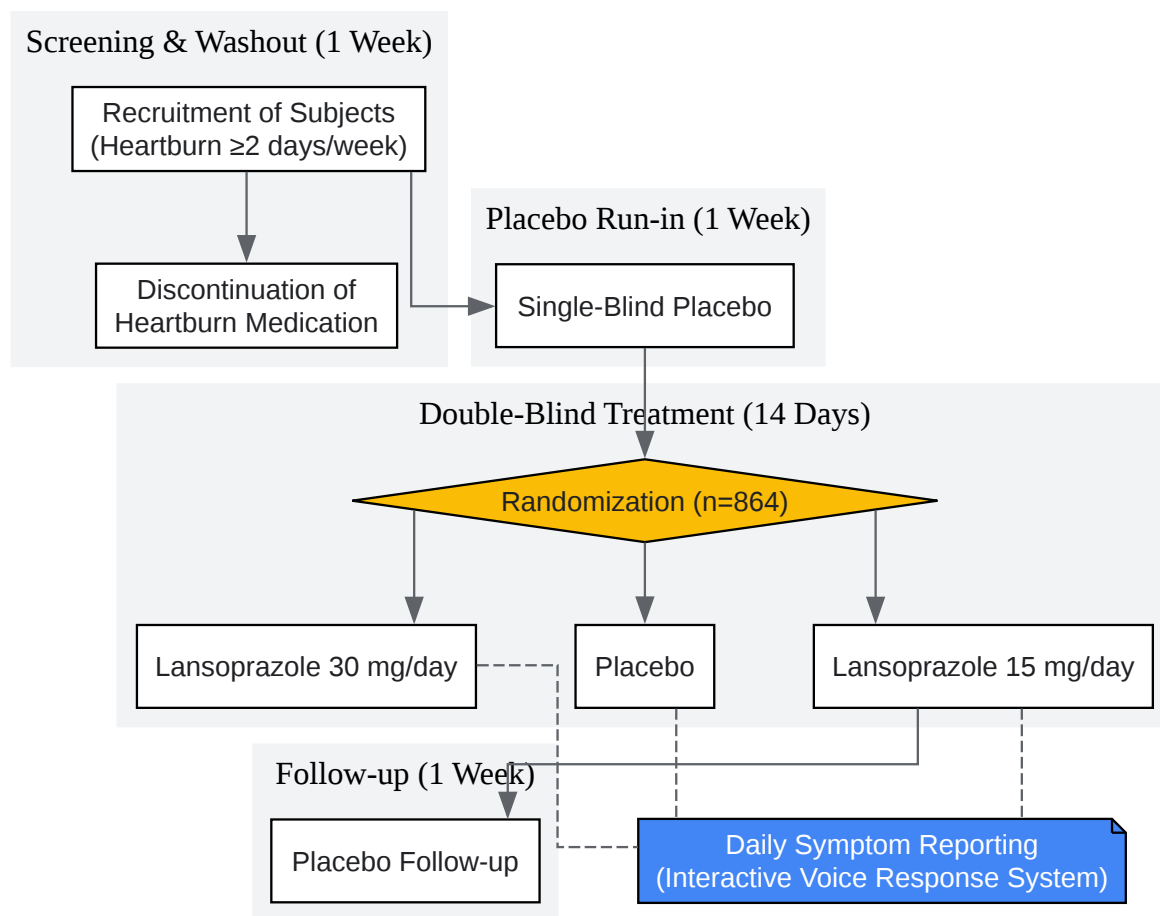
- Inclusion Criteria: Adult subjects with a history of frequent heartburn (≥ 2 days/week over the past month) that was responsive to heartburn medication.[\[2\]](#)[\[6\]](#)[\[7\]](#) Participants had to be willing to discontinue their existing heartburn treatments.[\[6\]](#)[\[7\]](#)
- Exclusion Criteria: Patients with a history of erosive esophagitis or a physician-confirmed diagnosis of gastroesophageal reflux disease (GERD) via endoscopy were excluded.[\[6\]](#)[\[7\]](#)

Treatment:

- Subjects were randomly assigned to one of three groups: lansoprazole 15 mg, lansoprazole 30 mg, or placebo, taken once daily in the morning.[\[2\]](#)
- Antacid tablets were permitted as rescue medication for acute heartburn relief.[\[4\]](#)

Endpoints:

- Primary Endpoint: The percentage of night-times without heartburn over the 14-day treatment period.[\[1\]](#)[\[2\]](#)
- Secondary Endpoints: The percentage of 24-hour days without heartburn and the percentage of subjects who were heartburn-free on the first day of treatment.[\[1\]](#)[\[2\]](#)
- Data Collection: Subjects reported their heartburn symptoms daily using an interactive voice response system.[\[4\]](#)

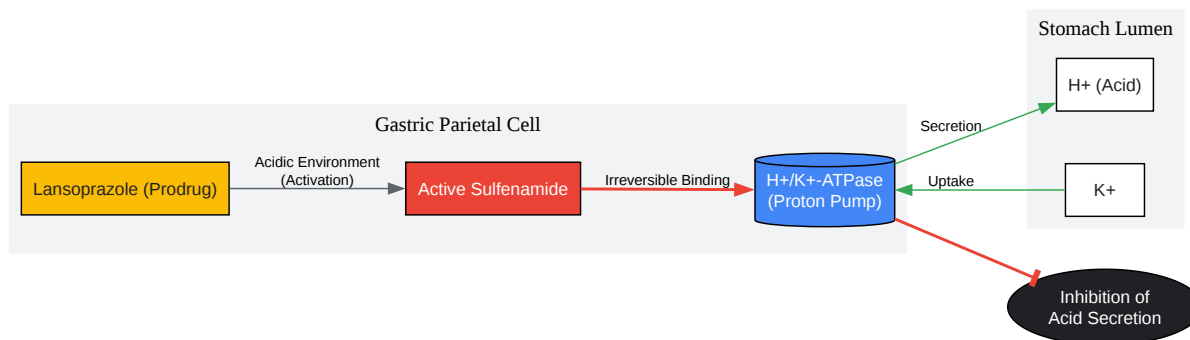


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Figure 1. Experimental workflow of the randomized controlled trial.

Mechanism of Action: How Lansoprazole Works

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. [8][9][10] It is a prodrug that, once in the acidic environment of the stomach's parietal cells, is converted to its active form. [8][11] This active form then irreversibly binds to the H⁺/K⁺-ATPase enzyme system, also known as the proton pump. [8][12][13] This action blocks the final step in the pathway of gastric acid production, leading to a significant reduction in both basal and stimulated acid secretion. [12]



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Figure 2. Signaling pathway of lansoprazole's mechanism of action.

Safety and Tolerability

In the described clinical trials, both 15 mg and 30 mg doses of lansoprazole were well-tolerated by the subjects.[1][2] The incidence of adverse events was similar between the lansoprazole and placebo groups, indicating a favorable safety profile for short-term use in the self-treating population with frequent heartburn.[4]

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